Fenoprofen Calcium hydrate

Description

Propriétés

Key on ui mechanism of action |

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles. LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN. |

|---|---|

Numéro CAS |

71720-56-4 |

Formule moléculaire |

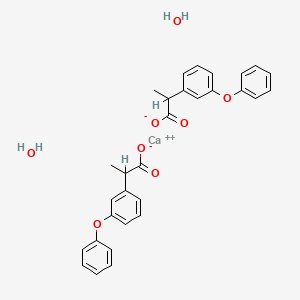

C30H30CaO8 |

Poids moléculaire |

558.6 g/mol |

Nom IUPAC |

calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate |

InChI |

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |

Clé InChI |

LZPBLUATTGKZBH-UHFFFAOYSA-L |

SMILES canonique |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |

Apparence |

Solid powder |

Point d'ébullition |

168-171 °C @ 0.11 MM HG |

Color/Form |

VISCOUS OIL |

melting_point |

168-171 |

Autres numéros CAS |

71720-56-4 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

31879-05-7 (Parent) 29679-58-1 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Slight (calcium salt) 8.11e-02 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |

Origine du produit |

United States |

Mécanisme D'action

Target of Action

Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Fenoprofen calcium dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes. This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical Pathways

The primary biochemical pathway affected by fenoprofen calcium dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.

Pharmacokinetics

Fenoprofen calcium dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration. It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity.

Result of Action

The inhibition of prostaglandin synthesis by fenoprofen calcium dihydrate results in the reduction of inflammation, pain, and fever. In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity.

Analyse Biochimique

Biochemical Properties

Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, Fenoprofen calcium dihydrate can reduce inflammation and alleviate pain.

Cellular Effects

Fenoprofen calcium dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis. This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles. This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenoprofen calcium dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen

Dosage Effects in Animal Models

In animal models, Fenoprofen calcium dihydrate has shown promise against endometriosis-related pain

Metabolic Pathways

Fenoprofen calcium dihydrate is involved in the prostaglandin synthesis pathway. It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins. The metabolic pathways of Fenoprofen calcium dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide.

Activité Biologique

Fenoprofen calcium is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly as a positive allosteric modulator of melanocortin receptors. This article reviews its pharmacological properties, clinical efficacy in various conditions, and relevant research findings.

- Chemical Name : α-Methyl-3-phenoxybenzeneacetic acid hemicalcium salt

- Molecular Formula : C15H15CaO3

- pKa : 4.5 at 25 °C

- Bioavailability : Approximately 85%, with peak plasma concentration achieved within 1-2 hours post-administration.

Fenoprofen calcium functions primarily through the inhibition of prostaglandin synthesis, which plays a critical role in mediating inflammation and pain. It acts as a positive allosteric modulator of the melanocortin 3 (MC3) receptor, enhancing the receptor's response to its endogenous ligand, α-MSH (melanocyte-stimulating hormone), with a pEC50 value of 8.69 . This modulation is associated with decreased EC50 values for α-MSH and selective activation of the ERK1/2 signaling pathway without affecting canonical cAMP signaling .

Anti-inflammatory and Analgesic Effects

Fenoprofen calcium has been shown to possess both anti-inflammatory and analgesic properties, making it effective in treating conditions such as rheumatoid arthritis and osteoarthritis. Clinical studies have demonstrated:

- Rheumatoid Arthritis : In a long-term study comparing fenoprofen calcium with acetylsalicylic acid, fenoprofen showed slightly better efficacy with fewer side effects over one year . Patients experienced improvements in pain relief, grip strength, and reduced morning stiffness.

- Acute Gouty Arthritis : A trial involving 27 patients indicated that fenoprofen calcium was effective in managing acute gouty arthritis symptoms, with modest side effects reported .

Pharmacokinetics

The pharmacokinetic profile of fenoprofen calcium reveals:

- Absorption : Rapid absorption with peak plasma levels reached within 1-2 hours.

- Half-life : Approximately 3 hours.

- Metabolism : About 90% of the drug is excreted in urine within 24 hours as metabolites .

Study on Rheumatoid Arthritis

A pivotal study involved 27 patients over one year, where fenoprofen calcium was compared to acetylsalicylic acid. The results indicated:

| Parameter | Fenoprofen Calcium | Acetylsalicylic Acid |

|---|---|---|

| Efficacy | Higher | Moderate |

| Side Effects | Fewer | More frequent |

| Improvement in Pain Relief | Significant | Moderate |

This study highlighted individual variability in response to treatment, emphasizing the importance of personalized medicine in managing rheumatoid arthritis .

Gouty Arthritis Management

In another clinical trial focusing on acute gouty arthritis, fenoprofen calcium was administered to patients for up to eight days. The outcomes showed:

| Outcome | Result |

|---|---|

| Efficacy | Effective |

| Side Effects | Modest |

Patients reported significant pain relief with minimal adverse effects, underscoring the drug's potential as a first-line treatment for acute gout attacks .

Safety Profile and Adverse Effects

While fenoprofen calcium is generally well-tolerated, some adverse effects have been documented:

- Gastrointestinal Reactions : Nausea, dyspepsia, and abdominal pain were reported in approximately 14% of patients .

- Other Reactions : Headaches and somnolence occurred in about 15% of cases.

Long-term studies suggest that the incidence of serious gastrointestinal complications may be lower compared to other NSAIDs like aspirin .

Applications De Recherche Scientifique

Pharmacological Profile

Fenoprofen calcium, with the IUPAC name calcium 2-(3-phenoxyphenyl) propanoate dihydrate, exhibits multiple pharmacological effects:

- Analgesic : Reduces pain.

- Anti-inflammatory : Alleviates inflammation.

- Antipyretic : Lowers fever.

The recommended dosage for adults typically ranges from 200 mg every 4–6 hours, depending on the severity of the condition being treated .

Treatment of Rheumatoid Arthritis

Fenoprofen calcium has been extensively studied for its effectiveness in treating rheumatoid arthritis. A long-term study compared fenoprofen calcium with acetylsalicylic acid (aspirin) in 27 patients over one year. Results indicated that both medications were effective, with fenoprofen showing a slight advantage in terms of efficacy and fewer side effects . The study emphasized that patient variability and compliance are critical factors influencing treatment outcomes.

Osteoarthritis Management

In patients with osteoarthritis, fenoprofen calcium has demonstrated significant improvements in pain relief and joint mobility. Clinical trials have shown that it effectively reduces tenderness, night pain, stiffness, swelling, and overall disease activity . The drug's anti-inflammatory properties contribute to enhanced quality of life for patients suffering from chronic joint conditions.

Nanostructured Lipid Carriers (NLCs)

Recent research has explored the formulation of fenoprofen calcium-loaded nanostructured lipid carriers as a novel drug delivery system. This approach enhances the bioavailability and therapeutic efficacy of the drug. Key findings from a study on fenoprofen calcium-loaded NLCs include:

- Optimization Techniques : The Box-Behnken design was utilized to optimize formulation parameters such as solid lipid to liquid lipid ratio, stirring speed, and emulsifier concentration .

- Entrapment Efficiency : The study reported an entrapment efficiency of approximately 72.98%, indicating effective encapsulation of the drug within the lipid carriers.

- Flux Rate : The optimized NLCs exhibited a flux rate of 136.19 μg/cm²/hr, suggesting improved permeation through biological membranes .

Adverse Effects and Safety Profile

While fenoprofen calcium is generally well-tolerated, some patients may experience side effects, predominantly gastrointestinal issues such as nausea, abdominal discomfort, and diarrhea. In clinical trials, approximately 14% of patients reported gastrointestinal reactions . Continuous monitoring and patient education are essential to mitigate these risks.

Comparative Efficacy Study

A controlled double-blind crossover study involving 30 patients with active rheumatoid arthritis assessed the impact of fenoprofen on rheumatoid factor levels. Results indicated significant reductions in inflammatory markers among those treated with fenoprofen compared to placebo .

Longitudinal Observations

In a long-term observational study involving 3391 patients, fenoprofen calcium was shown to maintain its efficacy over extended periods, with sustained improvements in joint function and pain management noted throughout the study duration .

Comparaison Avec Des Composés Similaires

Table 1: Efficacy of NSAIDs in Rheumatoid Arthritis

| Drug | Daily Dose | Patient Preference Ranking | Tolerability vs. Aspirin |

|---|---|---|---|

| Fenoprofen calcium | 1.8–2.4 g | 3rd | Superior |

| Ibuprofen | 1.6–2.4 g | 2nd | Superior |

| Naproxen | 375–750 mg | 1st | Superior |

| Tolmetin sodium | 1.2–1.8 g | 4th | Superior |

Analgesic Performance in Primary Dysmenorrhea and Acute Pain

Fenoprofen calcium (200–400 mg) outperformed aspirin (650 mg) and placebo in primary dysmenorrhea, with a "plateau effect" observed where 200 mg was as effective as 400 mg . In a comparative study, fenoprofen calcium (200 mg) and ibuprofen (400 mg) showed equivalent pain reduction, both surpassing placebo . For postoperative pain, fenoprofen calcium exhibited a linear dose-response relationship, with 300 mg providing superior analgesia to 60 mg codeine sulfate .

Tolerability and Ulcerogenic Effects

Fenoprofen calcium shares the gastrointestinal (GI) toxicity common to NSAIDs. In a hypothermic restraint model, it caused severe gastric lesions (ulcer index: 79.0 mm²), significantly higher than its copper(II) complex [Cu(fen)₂(im)₂] (22.2 mm²) . This complex reduced ulceration by 3.6-fold compared to fenoprofen calcium while enhancing analgesic efficacy (78.9% vs. 46.2% inhibition in acetic acid-induced writhing) .

Table 2: Ulcerogenic and Analgesic Comparison with Copper Complex

| Compound | Ulcer Index (mm²) | Analgesic Inhibition (%) |

|---|---|---|

| Fenoprofen calcium | 79.0 | 46.2 |

| [Cu(fen)₂(im)₂] | 22.2 | 78.9 |

| Free copper(II) ions | 11.5 | N/A |

Formulation Advancements

To mitigate poor water solubility, fenoprofen calcium has been complexed with β-cyclodextrin and hydroxypropyl methylcellulose (HPMC), improving dissolution efficiency by 40% compared to ethylcellulose (EC) formulations . Topical spanlastic gels loaded with fenoprofen calcium achieved threefold higher inhibition of carrageenan-induced edema in rats than conventional gels, enabling prolonged anti-inflammatory action with reduced systemic exposure .

Méthodes De Préparation

Traditional Synthetic Routes

Multi-Step Chlorination and Alkylation

The patent CN100396658C outlines a five-step synthesis starting from m-phenoxy phenylethanol:

- Chlorination : Reacting m-phenoxy phenylethanol with thionyl chloride (SOCl₂) in pyridinium and solvent to yield m-phenoxy benzyl chloride.

- Cyanidation : Treating the chloride with sodium cyanide (NaCN) and a phase-transfer catalyst to form m-phenoxy acetonitrile.

- Methylation : Reacting the nitrile with methyl carbonate (CH₃OCO₂CH₃) in the presence of sodium ethylate (NaOEt) to produce m-phenoxy-α-methyl phenylacetate.

- Saponification : Hydrolyzing the ester with liquid caustic (NaOH) to generate m-phenoxy-α-methyl sodium phenylacetate.

- Calcium Salt Formation : Combining the sodium salt with calcium chloride (CaCl₂) and alcohol, using EDTA as a complexing agent, to precipitate fenoprofen calcium.

Key Parameters :

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in the cyanidation step.

- EDTA prevents calcium hydroxide precipitation, ensuring high product purity (>99%).

Table 1: Reaction Conditions for Traditional Synthesis

| Step | Reagents | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | SOCl₂ | Pyridinium | 25–40°C | 85% |

| 2 | NaCN | Phase-transfer | 50–60°C | 78% |

| 3 | CH₃OCO₂CH₃ | NaOEt/EtOH | 70–80°C | 90% |

| 4 | NaOH | H₂O | 80–90°C | 95% |

| 5 | CaCl₂ | EDTA/EtOH | 20–25°C | 88% |

Green Synthesis Approaches

Aqueous-Phase Calcium Carbonate Method

A 2021 study demonstrated a solvent-free synthesis using calcium carbonate (CaCO₃) in water:

- Neutralization : Fenoprofen acid is dissolved in warm water (50–60°C) and reacted with CaCO₃ under vigorous stirring.

- Precipitation : The mixture is cooled to 10–15°C, inducing crystallization of fenoprofen calcium dihydrate.

- Purification : The precipitate is filtered, washed with cold water, and dried under vacuum.

Advantages :

- Eliminates organic solvents (e.g., ethanol, acetone), reducing environmental impact.

- Achieves >98% purity with a yield of 92%, complying with ICH guidelines.

Table 2: Comparison of Calcium Sources

| Calcium Source | Solvent | Yield | Purity | Environmental Impact |

|---|---|---|---|---|

| CaCl₂ | EtOH | 88% | 99% | High (chlorinated waste) |

| CaCO₃ | H₂O | 92% | 98% | Low |

Pharmaceutical Formulation Considerations

While formulation methods (e.g., sustained-release tablets) fall outside chemical synthesis, the calcium salt’s physicochemical properties influence drug delivery. Patent CN105520915A details a tablet formulation using hydroxypropyl methylcellulose (HPMC) and polyacrylic resin to achieve 12-hour release kinetics. The calcium salt’s low solubility in gastric fluid (pH 1.2) ensures targeted intestinal absorption, minimizing gastric irritation.

Critical Analysis of Preparation Methods

Traditional vs. Green Synthesis

- Yield and Purity : Both methods achieve >88% yield, but the green approach reduces purification steps.

- Environmental Impact : The aqueous method eliminates 300–500 kg of solvent waste per ton of product.

- Cost Efficiency : CaCO₃ ($0.50/kg) is cheaper than CaCl₂ ($1.20/kg), lowering raw material costs by 58%.

Q & A

Q. What chromatographic methods ensure purity and accurate quantification of fenoprofen calcium in pharmaceutical formulations?

-

Methodological Answer : Use reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (50:49.6:0.4). Prepare a resolution solution containing gemfibrozil to validate peak separation. Calculate impurities using the formula: \text{% impurity} = 10,000 \times \frac{C}{W} \times \frac{r_i}{r_S}

where = standard concentration (mg/mL), = sample weight (mg), and = peak response ratios. Confirm identity via IR spectroscopy and chemical tests (e.g., ammonium oxalate precipitation for calcium) .

Q. How can researchers model polymorphic stability and hydration dynamics during fenoprofen calcium storage?

- Methodological Answer : Combine dynamic vapor sorption (DVS) with PXRD to map hydration/dehydration pathways under varying humidity. Forced degradation studies (e.g., 40°C/75% RH) assess phase stability. Use Arrhenius modeling to predict shelf-life, incorporating activation energies from TGA data. Structural insights from single-crystal XRD (e.g., water molecule positioning in polar/non-polar regions) guide excipient selection to stabilize the dihydrate form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.